Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate
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Overview
Description
Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate is a complex organic compound with a molecular formula of C52H97N3O6. This compound is known for its unique structure, which includes multiple functional groups such as esters, amides, and ethers. It is primarily used in scientific research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate involves multiple steps. One common method includes the esterification of undecan-3-ol with octanoic acid, followed by the reaction with heptadecan-9-yl 8-oxooctanoate. The reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Hydrochloric acid (HCl)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable lipid nanoparticles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport. The molecular targets include membrane proteins and lipid rafts, which play crucial roles in cellular communication and homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Heptadecan-9-yl 8-[(3-aminopropyl)(6-oxo-6-(undecan-3-yloxy)hexyl)amino]octanoate
- **Octanoic acid, 8-[(8-(1-ethylnonyl)oxy)-8-oxooctyl][3-[(2-methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester
Uniqueness
Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its ability to form stable lipid nanoparticles makes it particularly valuable in drug delivery and other biomedical applications.
Properties
Molecular Formula |
C52H102N2O6 |
---|---|
Molecular Weight |
851.4 g/mol |
IUPAC Name |
undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate |
InChI |
InChI=1S/C52H102N2O6/c1-8-12-15-18-23-30-38-47(11-4)58-49(55)41-33-26-21-28-35-44-54(46-37-43-53-51(57)60-52(5,6)7)45-36-29-22-27-34-42-50(56)59-48(39-31-24-19-16-13-9-2)40-32-25-20-17-14-10-3/h47-48H,8-46H2,1-7H3,(H,53,57) |
InChI Key |
DPNJCYDERQLCEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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